6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one
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Overview
Description
6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound featuring a trifluoromethyl group attached to a benzo-thiazine ring.
Mechanism of Action
Mode of Action
The exact mode of action of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is currently unknown due to the lack of specific studies on this compound. It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The trifluoromethyl group in this compound enhances its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating the activity of enzymes involved in ROS production, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the trifluoromethyl group to specific sites on target enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in altered cellular responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to changes in its biochemical activity and potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and protection against oxidative stress . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic processes . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which may have distinct biochemical properties and effects . The presence of the trifluoromethyl group can also influence the metabolic flux and levels of specific metabolites, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, where it can exert its biochemical effects . The distribution of this compound is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper localization and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the trifluoromethylation of benzo-thiazine derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions . The reaction often requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the process is optimized to minimize byproducts and maximize efficiency. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted thiazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenothiazines: These compounds share a similar thiazine ring structure but lack the trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds. This makes it particularly valuable in applications requiring enhanced chemical and biological stability .
Properties
IUPAC Name |
6-(trifluoromethyl)-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)5-1-2-7-6(3-5)13-8(14)4-15-7/h1-3H,4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCYQWJTDZXFCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371827 |
Source
|
Record name | 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716-82-5 |
Source
|
Record name | 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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